molecular formula C13H13ClO3 B12524347 1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- CAS No. 667467-17-6

1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy-

Katalognummer: B12524347
CAS-Nummer: 667467-17-6
Molekulargewicht: 252.69 g/mol
InChI-Schlüssel: MUZDFSGSQKAXSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- is a chemical compound belonging to the naphthalenol family. This compound is characterized by the presence of a naphthalene ring substituted with a hydroxyl group, a chloromethyl group, and two methoxy groups. The molecular structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

The synthesis of 1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- typically involves several steps:

    Starting Material: The synthesis often begins with 1-naphthol, which is commercially available.

    Methoxylation: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- undergoes various chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The chloromethyl group can undergo substitution reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- can be compared with other naphthalenol derivatives:

    1-Naphthalenol: Lacks the chloromethyl and methoxy groups, making it less reactive in certain chemical reactions.

    2-Naphthalenol: Has the hydroxyl group in a different position, leading to different chemical and biological properties.

    1-Naphthalenol, 3-(methyl)-5,8-dimethoxy-: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications.

The uniqueness of 1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

667467-17-6

Molekularformel

C13H13ClO3

Molekulargewicht

252.69 g/mol

IUPAC-Name

3-(chloromethyl)-5,8-dimethoxynaphthalen-1-ol

InChI

InChI=1S/C13H13ClO3/c1-16-11-3-4-12(17-2)13-9(11)5-8(7-14)6-10(13)15/h3-6,15H,7H2,1-2H3

InChI-Schlüssel

MUZDFSGSQKAXSI-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C=C(C=C(C2=C(C=C1)OC)O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.